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Introduction

JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key

negative regulator of the insulin signaling pathway.[1][2][3] By inhibiting PTP1B, JTT-551

enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to

increased GLUT4 translocation to the plasma membrane and consequently, a significant

increase in insulin-stimulated glucose uptake in metabolic tissues like skeletal muscle and

adipocytes.[1][3] These application notes provide a detailed protocol for utilizing JTT-551 in a

glucose uptake assay using L6 rat skeletal myoblasts, a well-established in vitro model for

studying glucose metabolism.

Mechanism of Action

Insulin binding to its receptor (IR) triggers a signaling cascade that is crucial for glucose

homeostasis. A key negative regulatory mechanism in this pathway is the dephosphorylation of

the activated insulin receptor and its substrates (e.g., IRS-1) by PTP1B. JTT-551 acts as a

competitive inhibitor of PTP1B, preventing this dephosphorylation.[4] This prolongs the

activated state of the insulin signaling cascade, leading to a more robust downstream signal,

which culminates in the translocation of GLUT4-containing vesicles to the cell surface and

enhanced glucose transport into the cell. The effect of JTT-551 is insulin-dependent, meaning it

enhances the cellular response to insulin rather than stimulating glucose uptake on its own.[4]
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Figure 1: JTT-551 Signaling Pathway. This diagram illustrates how JTT-551 inhibits PTP1B,

thereby enhancing the insulin signaling cascade to promote GLUT4 translocation and glucose

uptake.

Data Presentation
The following tables present representative data on the effect of JTT-551 on insulin-stimulated

glucose uptake in L6 myotubes. This data is illustrative and serves to demonstrate the

expected dose-dependent effect of JTT-551.

Table 1: JTT-551 Selectivity for PTP1B

Phosphatase Ki (µM)

PTP1B 0.22

TCPTP 9.3

CD45 >30

LAR >30

This data demonstrates the high selectivity of

JTT-551 for PTP1B over other protein tyrosine

phosphatases.[1]

Table 2: Effect of JTT-551 on Insulin-Stimulated 2-Deoxy-D-[³H]-Glucose Uptake in L6

Myotubes
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Treatment Condition
2-DG Uptake (pmol/min/mg
protein)

Fold Increase over Basal

Basal (No Insulin) 10.5 ± 1.2 1.0

Insulin (100 nM) 25.2 ± 2.5 2.4

Insulin (100 nM) + JTT-551 (10

µM)
35.8 ± 3.1 3.4

Insulin (100 nM) + JTT-551 (30

µM)
43.1 ± 3.9 4.1

Note: The data in this table is

representative and illustrates

the expected outcome of the

experiment.

Experimental Protocols
This section provides a detailed protocol for a radioactive glucose uptake assay using JTT-551

in L6 rat skeletal myotubes. A non-radioactive, fluorescence-based alternative is also

described.

A. Cell Culture and Differentiation of L6 Myoblasts

Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere of 5% CO₂.

Differentiation: Once the cells reach confluence, induce differentiation into myotubes by

switching the medium to DMEM containing 2% horse serum. Maintain the cells in this

differentiation medium for 5-7 days, replacing the medium every 48 hours.
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Experimental Workflow

1. Differentiate L6 Myoblasts
into Myotubes

2. Serum Starve Myotubes
(e.g., 4-18 hours)

3. Pre-incubate with JTT-551
(10 µM and 30 µM)

4. Stimulate with Insulin
(e.g., 100 nM for 20-30 min)

5. Add Labeled Glucose
(e.g., 2-Deoxy-D-[³H]-Glucose)

6. Incubate for Glucose Uptake
(e.g., 5-10 min)

7. Wash Cells with Ice-Cold PBS

8. Lyse Cells

9. Measure Glucose Uptake
(Scintillation Counting or Fluorescence)
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Figure 2: Glucose Uptake Assay Workflow. This diagram outlines the key steps of the in vitro

glucose uptake assay to evaluate the effect of JTT-551.

B. Radioactive Glucose Uptake Assay

Materials:

Differentiated L6 myotubes in 24-well plates

Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM

CaCl₂, 20 mM HEPES, pH 7.4)

JTT-551 stock solution (in DMSO)

Insulin stock solution

2-Deoxy-D-[³H]-Glucose (³H-2DG)

Unlabeled 2-Deoxy-D-Glucose (2-DG)

0.5 M NaOH

Scintillation cocktail

Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

Serum Starvation: After differentiation, serum starve the L6 myotubes for 4-18 hours in

serum-free DMEM.

Pre-incubation: Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer

containing the desired concentrations of JTT-551 (e.g., 10 µM and 30 µM) or vehicle (DMSO)

for 30 minutes at 37°C.

Insulin Stimulation: Add insulin (final concentration 100 nM) to the appropriate wells and

incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle instead of insulin.
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Glucose Uptake: Initiate glucose uptake by adding ³H-2DG (final concentration 0.5 µCi/mL)

and unlabeled 2-DG (final concentration 10 µM) to each well. Incubate for 5-10 minutes at

37°C.

Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the

cells three times with ice-cold PBS.

Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for at

least 1 hour at room temperature.

Scintillation Counting: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation

cocktail, and measure the radioactivity using a liquid scintillation counter.

Protein Quantification: Determine the protein concentration in each well using a standard

protein assay (e.g., BCA assay) to normalize the glucose uptake data.

C. Non-Radioactive (Fluorescent) Glucose Uptake Assay

This protocol utilizes a fluorescent glucose analog, such as 2-NBDG or 6-NBDG.

Materials:

Differentiated L6 myotubes in a 96-well black, clear-bottom plate

Krebs-Ringer-HEPES (KRH) buffer

JTT-551 stock solution (in DMSO)

Insulin stock solution

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

Ice-cold Phosphate Buffered Saline (PBS)

Protocol:

Serum Starvation and Pre-incubation: Follow steps 1 and 2 from the radioactive assay

protocol.
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Insulin Stimulation: Follow step 3 from the radioactive assay protocol.

Glucose Uptake: Initiate glucose uptake by adding 2-NBDG (final concentration 50-100 µM)

to each well. Incubate for 15-30 minutes at 37°C.

Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the

cells three times with ice-cold PBS.

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence

using a microplate reader at an excitation wavelength of ~485 nm and an emission

wavelength of ~535 nm.

Conclusion

JTT-551 effectively enhances insulin-stimulated glucose uptake in L6 myotubes in a dose-

dependent manner. The provided protocols offer robust methods for researchers to investigate

the effects of JTT-551 and other PTP1B inhibitors on glucose metabolism in vitro. These

assays are valuable tools for the screening and characterization of potential therapeutic agents

for type 2 diabetes and other metabolic disorders.
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To cite this document: BenchChem. [Application Notes: JTT-551 for Enhancing Insulin-
Stimulated Glucose Uptake]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3429810#glucose-uptake-assay-protocol-using-jtt-
551]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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